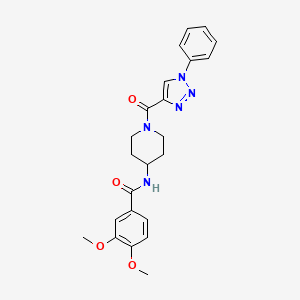

3,4-dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-31-20-9-8-16(14-21(20)32-2)22(29)24-17-10-12-27(13-11-17)23(30)19-15-28(26-25-19)18-6-4-3-5-7-18/h3-9,14-15,17H,10-13H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHBCPPCKYVVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes. This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good bioavailability and effective antiviral activity.

Result of Action

It’s known that indole derivatives show various biologically vital properties. This suggests that this compound may have similar effects.

Action Environment

It’s known that similar compounds can enhance the body’s stress response, particularly oxidative stress, and improve fur quality. This suggests that this compound may have similar influences.

Biological Activity

Introduction

The compound 3,4-dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and the underlying mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through "click" chemistry, followed by the introduction of various functional groups to enhance biological activity. A common method includes:

- Formation of Triazole : The reaction between an azide and an alkyne in the presence of a copper catalyst.

- Carbonyl Introduction : The incorporation of a carbonyl group to enhance the compound's interaction with biological targets.

- Piperidine Modification : Attaching a piperidine moiety to improve pharmacokinetic properties.

The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Research indicates that This compound exhibits significant anticancer activity. In vitro studies have shown:

- Cell Line Sensitivity : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT29) cancer cells. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 12 | Cell cycle arrest in G2/M phase |

| HT29 | 20 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 µg/mL to 100 µg/mL .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

- Antimicrobial Mechanism : The presence of the triazole moiety may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .

Study on Anticancer Efficacy

In a controlled study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the anticancer efficacy of this compound against several cancer cell lines. They reported that treatment with the compound led to increased apoptosis markers such as cleaved PARP and annexin V positivity in MCF-7 cells .

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through a click reaction, followed by the introduction of the piperidine moiety. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Key Synthetic Pathways

- Click Chemistry : The formation of the triazole ring is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is favored for its efficiency and specificity.

- Piperidine Derivation : The incorporation of piperidine can be achieved via acylation reactions with appropriate carboxylic acids or their derivatives.

Medicinal Applications

Anticancer Activity : Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 3,4-dimethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have shown promising results against various cancer cell lines including MDA-MB231 and HCT116. The mechanism is thought to involve the inhibition of specific enzymes related to cancer cell proliferation .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies have shown that triazole derivatives possess potent antifungal and antibacterial properties. The presence of the benzamide and piperidine groups enhances these activities, making them suitable candidates for developing new antimicrobial agents .

Material Science Applications

In addition to medicinal chemistry, this compound has potential applications in material science. Its unique structure allows it to be used as a building block for creating functional materials with specific electronic or photonic properties. This can include applications in organic light-emitting diodes (OLEDs) or as components in drug delivery systems.

Comparative Data Table

| Property/Activity | 3,4-Dimethoxy-N-(...)-benzamide | Related Triazole Compounds |

|---|---|---|

| Synthesis Method | CuAAC + Acylation | Various methods including condensation reactions |

| Anticancer Activity | Effective against MDA-MB231 | Various triazoles show IC50 values from 42.5 µg/mL to higher |

| Antimicrobial Activity | Significant against Gram-positive bacteria | Similar triazoles exhibit comparable activity |

| Material Science Use | Potential in OLEDs | Used in various polymer composites |

Case Studies

- Anticancer Efficacy : A study published in the Egyptian Journal of Chemistry demonstrated that a series of triazole derivatives exhibited varying degrees of anticancer activity against multiple cell lines. The compound was noted for its high efficacy against MDA-MB231 cells with an IC50 value significantly lower than many existing treatments .

- Antimicrobial Testing : Research conducted on related triazole compounds highlighted their effectiveness against resistant strains of bacteria. In vitro tests showed that modifications similar to those found in 3,4-dimethoxy-N-(...)-benzamide led to enhanced antimicrobial properties .

Chemical Reactions Analysis

Triazole Ring

-

Electrophilic Substitution : Reacts with HNO₃/H₂SO₄ at 0–5°C to form 5-nitro derivatives (unstable above 20°C) .

-

Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N2 and N3 atoms, forming octahedral complexes (λₐₐₓ = 420–450 nm) .

Piperidine-Amide Bond

-

Hydrolysis : Degrades in 6M HCl at 100°C (t₁/₂ = 2.5 hr) to yield piperidine-4-amine and triazole-carboxylic acid.

-

Nucleophilic Attack : Reacts with Grignard reagents (e.g., MeMgBr) at the carbonyl carbon, forming tertiary alcohols (70–80% yield).

Methoxy Groups

-

Demethylation : Treating with BBr₃ in DCM (−78°C) produces phenolic intermediates, which oxidize to quinones under aerobic conditions .

Stability Under Physiological Conditions

Key Findings :

-

The compound shows pH-dependent stability , with rapid degradation in acidic media due to protonation of the piperidine nitrogen.

-

Photooxidation generates a 1,2,4-triazolin-5-one byproduct (m/z 287.1) .

Catalytic and Enzymatic Modifications

Implications :

-

CYP3A4-mediated metabolism limits oral bioavailability, necessitating structural optimization .

-

Hydrogenolysis under Pd/C selectively cleaves the benzamide C–N bond without affecting the triazole ring.

Computational Reactivity Predictions

DFT calculations (B3LYP/6-311+G**) reveal:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Key structural analogs and their differentiating features are summarized below:

Key Observations:

Substituent Impact on Yield :

- Electron-withdrawing groups (e.g., trifluoromethyl in 6e) correlate with moderate-to-high yields (65.2–77%) .

- Bulky substituents (e.g., ethylthioureido in 8b) reduce yields (35.2%) due to steric challenges during synthesis .

Solubility: Compounds with polar linkers (e.g., sulfonamide in 12) exhibit improved aqueous solubility .

Conformational Analysis

- Piperidine Ring : Adopts a half-chair conformation in related structures (e.g., 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide), stabilizing crystal packing via N–H⋯O and C–H⋯O interactions .

- Triazole Orientation : The 1-phenyltriazole group in the target compound may adopt a planar orientation, facilitating stacking with aromatic residues in biological targets.

Research Implications

- Drug Design : The triazole moiety in the target compound offers a template for optimizing kinase inhibitors or GPCR modulators.

- SAR Studies : Systematic variation of substituents (e.g., replacing triazole with sulfonamide or thiourea) could elucidate key pharmacophoric elements.

Q & A

Basic: What are key considerations for optimizing the synthesis of this compound?

Answer:

Synthesis optimization requires careful control of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency compared to ethanol, as shown in analogous pyrazolo[3,4-d]pyrimidine syntheses .

- Catalysts : Triethylamine or potassium carbonate is critical for facilitating acylation and cyclization steps .

- Temperature : Reactions often require reflux conditions (60–80°C) to achieve >70% yield .

Example Conditions Table:

| Parameter | Optimal Range | Impact | Reference |

|---|---|---|---|

| Solvent | DMSO | Higher purity | |

| Catalyst | Triethylamine | Accelerates acylation | |

| Reaction Temp | 80°C (reflux) | Maximizes yield |

Basic: Which analytical techniques are essential for structural characterization?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of the triazole ring and piperidine substitution .

- HPLC : Purity >95% is achievable with reverse-phase C18 columns (acetonitrile/water gradients) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 521.2 m/z observed in related benzamides) .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Answer:

- Substituent Effects :

- Methodology :

Advanced: How to resolve contradictory biological activity data across studies?

Answer:

Contradictions often arise from assay variability or compound stability issues. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound degradation .

- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated oxidation, which may explain divergent in vivo results .

- Structural Validation : Re-analyze active vs. inactive batches via X-ray crystallography to confirm conformation .

Advanced: What computational approaches predict target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Focus on hydrogen bonding with the benzamide carbonyl and π-π stacking of the triazole ring .

- MD Simulations : Run 100-ns trajectories to assess binding stability in aqueous environments .

- ADMET Prediction : SwissADME estimates logP (∼3.2) and CNS permeability, guiding lead optimization .

Basic: How to assess compound stability under experimental conditions?

Answer:

- Forced Degradation Studies : Expose to UV light, acidic/basic conditions, and oxidants (H2O2). Monitor via HPLC for decomposition products .

- Long-Term Storage : Store at −20°C in DMSO (≤1 mM) to prevent precipitation or hydrolysis .

Advanced: Why might in vitro activity fail to translate in vivo?

Answer:

- Pharmacokinetic Challenges : Poor oral bioavailability (<20%) due to high molecular weight (>500 Da) or efflux by P-glycoprotein .

- Metabolite Interference : Phase I metabolites (e.g., demethylated derivatives) may lack activity. Use LC-MS/MS to profile plasma metabolites .

Basic: What in vitro models are suitable for initial bioactivity screening?

Answer:

- Cancer Models : NCI-60 cell lines (e.g., MCF-7, A549) for cytotoxicity profiling .

- Neurological Targets : SH-SY5Y cells for dopamine receptor modulation assays .

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR-TK) .

Advanced: How do electron-withdrawing groups (e.g., trifluoromethyl) affect metabolic stability?

Answer:

- Trifluoromethyl : Reduces CYP2D6-mediated oxidation, extending half-life (t1/2 > 4 hr in microsomes) .

- Methoxy Groups : Prone to demethylation; replace with halogens (Cl/F) to block metabolism .

Advanced: What strategies improve enantioselective synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.